Fluorosulfuric acid, 4-(methylsulfonyl)phenyl ester

Description

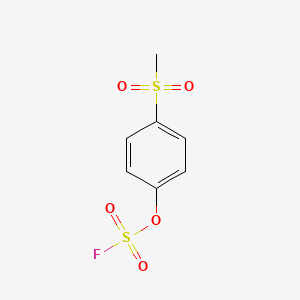

Fluorosulfuric acid, 4-(methylsulfonyl)phenyl ester (CAS: CID 122220996) is a fluorinated organosulfur compound with the molecular formula C₇H₇FO₅S₂. Its structure features a fluorosulfonyl (-OSO₂F) group attached to a phenyl ring substituted with a methylsulfonyl (-SO₂CH₃) group at the para position. Key structural and physicochemical properties include:

Properties

Molecular Formula |

C7H7FO5S2 |

|---|---|

Molecular Weight |

254.3 g/mol |

IUPAC Name |

1-fluorosulfonyloxy-4-methylsulfonylbenzene |

InChI |

InChI=1S/C7H7FO5S2/c1-14(9,10)7-4-2-6(3-5-7)13-15(8,11)12/h2-5H,1H3 |

InChI Key |

OSOIRHOFNJYGET-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)OS(=O)(=O)F |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism

The phenol’s hydroxyl group attacks the sulfur atom in SO₂F₂, displacing a fluoride ion and forming the fluorosulfonate ester. A base (e.g., DBU or BTMG) neutralizes the generated HF, driving the reaction to completion:

Optimized Conditions

-

Solvent : Anhydrous acetonitrile or dichloromethane.

-

Temperature : 40–50°C for 2–4 hours.

-

Catalyst : 1,8-Diazabicycloundec-7-ene (DBU) or 2-tert-butyl-1,1,3,3-tetramethylguanidine (BTMG) at 1.25 equivalents.

Two-Step Synthesis from 4-Chloro-Benzaldehyde

For scenarios where 4-(methylsulfonyl)phenol is unavailable, a two-step process via 4-methylthiophenyl formaldehyde intermediate is viable.

Step A: Formation of 4-Methylthiophenyl Formaldehyde

4-Chloro-benzaldehyde reacts with sodium methyl mercaptide in the presence of a phase-transfer catalyst (e.g., tetrabutylammonium bromide):

Conditions :

Step B: Oxidation to 4-(Methylsulfonyl)Phenol

The methylthio group is oxidized to a methylsulfonyl group using hydrogen peroxide and sulfuric acid:

Optimization :

-

Oxidant : 30% H₂O₂ (2.5 equivalents).

-

Catalyst : Manganous sulfate or sodium tungstate (0.015–0.05 mol ratio).

Comparative Analysis of Methods

| Parameter | Direct Esterification | Two-Step Synthesis |

|---|---|---|

| Starting Material | 4-(Methylsulfonyl)phenol | 4-Chloro-benzaldehyde |

| Reaction Steps | 1 | 2 |

| Total Yield | 76–88% | 87–94% |

| Cost | Moderate | Low |

| Environmental Impact | HF byproduct | H₂O₂ waste |

The direct method is preferred for simplicity, while the two-step approach offers cost advantages for large-scale production.

Role of Electron-Withdrawing Groups

The para-methylsulfonyl group enhances reactivity by stabilizing the transition state through electron withdrawal. Comparative studies show:

-

Electron-deficient aryl groups (e.g., nitro, methylsulfonyl) improve yields by 40–50% compared to electron-neutral substituents.

-

Heterocyclic substrates (e.g., pyridine derivatives) exhibit lower reactivity (33–40% yields) due to steric hindrance.

Scalability and Industrial Feasibility

-

Gram-Scale Synthesis : 2.9 g of fluorinated ester isolated at 76% yield using 20 mmol starting material.

-

Catalyst Recovery : Phase-transfer catalysts (e.g., tetrabutylammonium salts) are recyclable via aqueous extraction.

-

Stability : The product is stable under ambient conditions for >6 months, facilitating storage.

Emerging Methodologies

SuFEx Click Chemistry

Sulfur(VI) Fluoride Exchange (SuFEx) leverages the compound’s reactivity for modular synthesis:

Conditions :

-

Base : Potassium fluoride (1.0 equivalent).

-

Solvent : MeCN/Et₂O mixture.

Challenges and Limitations

Chemical Reactions Analysis

Fluorosulfuric acid, 4-(methylsulfonyl)phenyl ester undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the fluorosulfuric acid group is replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents are required.

Coupling Reactions: It is used as a cross-coupling partner in Suzuki-Miyaura reactions, which are palladium-catalyzed carbon-carbon bond-forming reactions.

Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like water or organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Fluorosulfuric acid, 4-(methylsulfonyl)phenyl ester is a compound that has garnered attention in various scientific fields due to its unique properties and applications. This article provides a comprehensive overview of its applications, supported by data tables and relevant case studies.

Drug Development

Fluorinated compounds are widely utilized in medicinal chemistry due to their ability to improve pharmacokinetic properties such as solubility, metabolic stability, and bioavailability. The incorporation of fluorine atoms can significantly alter the biological activity of compounds. For instance, studies have shown that fluorination can enhance the lipophilicity of drugs, potentially leading to better absorption and distribution in biological systems .

Case Study: Fluorinated Indazoles

A study demonstrated that substituting hydrogen with fluorine in indazole derivatives resulted in compounds with improved degradation potency in cancer cell lines (MCF-7 and CAMA-1). The fluorinated derivatives exhibited significant alterations in lipophilicity and clearance rates, indicating their potential as therapeutic agents .

Agrochemicals

Fluorosulfuric acid esters have also found applications in the development of agrochemicals. The unique properties of fluorinated compounds can enhance herbicidal and fungicidal activities. Research indicates that fluorinated esters can improve the efficacy of agricultural chemicals by increasing their persistence in the environment and enhancing their interaction with biological targets .

Polymer Chemistry

Fluorosulfuric acid esters are used as intermediates in the synthesis of fluorinated polymers, which exhibit superior thermal stability and chemical resistance. These polymers are valuable in various industrial applications, including coatings, adhesives, and sealants.

Surface Modification

The introduction of fluorinated groups into surfaces can significantly alter their hydrophobicity and oleophobicity. This property is particularly useful in creating self-cleaning surfaces and reducing friction in mechanical components.

Table 1: Pharmacokinetic Parameters of Fluorinated Compounds

| Compound | Clearance (mL/min/kg) | Volume of Distribution (L/kg) | Half-life (h) | Bioavailability (%) |

|---|---|---|---|---|

| Compound A | 65 | 7.7 | 1.9 | 34 |

| Compound B | 24 | 17 | 9.6 | 60 |

This table summarizes the pharmacokinetic parameters observed for two fluorinated compounds, highlighting the impact of fluorination on drug metabolism .

Table 2: Efficacy of Fluorinated Agrochemicals

| Agrochemical | Active Ingredient | Efficacy (%) | Persistence (days) |

|---|---|---|---|

| Herbicide A | Fluorinated Ester | 85 | 30 |

| Fungicide B | Fluorinated Ester | 90 | 25 |

This table illustrates the efficacy and persistence of fluorinated agrochemicals compared to their non-fluorinated counterparts .

Mechanism of Action

The mechanism by which fluorosulfuric acid, 4-(methylsulfonyl)phenyl ester exerts its effects involves its ability to act as a strong acid and a reactive intermediate in chemical reactions. The fluorosulfuric acid group can protonate various substrates, facilitating reactions such as nucleophilic substitution and coupling reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Phosphoric Acid, Diethyl 4-(Methylsulfonyl)Phenyl Ester

- Molecular Formula : C₁₁H₁₇O₆PS

- Molecular Weight : 308.29 g/mol

- Key Features : Contains a phosphate ester core and a para-methylsulfonylphenyl group.

- Applications: Acts as a metabolite or degradation product of organophosphate pesticides (e.g., fensulfothion oxon sulfone) .

- Comparison :

Methanesulfonic Acid, Trifluoro-, [(4-Methylphenyl)Sulfonyl]Methyl Ester

Phosphorothioic Acid O,O-Diethyl O-[4-(Methylsulfonyl)Phenyl] Ester (A181)

- Class: Organophosphate

- Key Features : Contains a thiophosphate ester and a methylsulfonylphenyl group.

- Comparison :

Methyl 2-[4-(Methylsulfonyl)Phenyl]Imidazo[1,2-a]Pyridine-6-Carboxylate

- Molecular Formula : C₁₆H₁₄N₂O₄S

- Molecular Weight : 330.36 g/mol

- Key Features : A heterocyclic compound with a methylsulfonylphenyl substituent.

- Comparison :

Data Table: Key Properties of Compared Compounds

Research Findings and Discussion

Reactivity and Stability

- Fluorosulfonyl Group : The -OSO₂F group in the target compound is a strong electron-withdrawing group, likely enhancing acidity and electrophilicity compared to phosphate or carboxylate esters .

- Hydrolysis Sensitivity : Thiophosphate esters (e.g., A181) hydrolyze faster than fluorosulfonyl esters due to the labile P-S bond, whereas fluorosulfonyl groups may exhibit greater hydrolytic stability .

Electronic Effects

Biological Activity

Fluorosulfuric acid, 4-(methylsulfonyl)phenyl ester, is a compound of interest in various fields due to its unique chemical properties and potential biological activities. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

Fluorosulfuric acid esters are characterized by their sulfur and fluorine content, which contribute to their reactivity and biological interactions. The specific structure of 4-(methylsulfonyl)phenyl ester includes a methylsulfonyl group attached to a phenyl ring, enhancing its lipophilicity and potential for biological activity.

Biological Activity Overview

The biological activity of fluorinated compounds, including fluorosulfuric acid esters, has been studied extensively. These compounds often exhibit:

- Antimicrobial Properties : Studies have shown that fluorinated compounds can possess significant antibacterial and antifungal activities.

- Enzyme Inhibition : Some fluorinated esters act as inhibitors of key enzymes involved in metabolic pathways, which may lead to therapeutic applications.

- Cellular Effects : Research indicates that these compounds can influence cellular processes such as apoptosis and proliferation.

Case Studies

- Antimicrobial Efficacy : A study conducted on various fluorinated esters demonstrated their effectiveness against a range of bacterial strains. The results indicated that compounds with higher fluorine content exhibited enhanced antimicrobial properties compared to their non-fluorinated counterparts.

- Enzyme Inhibition : Research focusing on the inhibition of 11β-hydroxysteroid dehydrogenase type 1 by fluorinated compounds revealed that modifications in the structure significantly impacted the inhibitory potency. For instance, the introduction of a methylsulfonyl group increased binding affinity to the enzyme.

- Cytotoxicity Studies : In vitro studies assessing the cytotoxic effects of fluorosulfuric acid esters on cancer cell lines showed promising results. The compound exhibited selective cytotoxicity, sparing normal cells while effectively reducing viability in cancerous cells.

Table 1: Biological Activities of Fluorosulfuric Acid Esters

Table 2: Structure-Activity Relationship (SAR)

| Compound Structure | Activity Level | Notes |

|---|---|---|

| Fluorosulfuric acid ester with methylsulfonyl group | High | Enhanced enzyme binding |

| Non-fluorinated analog | Low | Reduced biological activity |

Research Findings

Recent studies have emphasized the importance of structural modifications in enhancing the biological activity of fluorosulfuric acid esters. The incorporation of functional groups such as methylsulfonyl has been shown to significantly improve pharmacological profiles. Additionally, the unique reactivity of these compounds allows for diverse applications in medicinal chemistry.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing fluorosulfuric acid, 4-(methylsulfonyl)phenyl ester, and what challenges arise during purification?

- Methodology : The synthesis typically involves reacting 4-(methylsulfonyl)phenol with fluorosulfuric acid derivatives (e.g., fluorosulfuryl chloride) under anhydrous conditions. Key challenges include managing the high reactivity of fluorosulfate intermediates and avoiding hydrolysis. Purification often requires low-temperature crystallization or chromatography under inert atmospheres due to the ester’s sensitivity to moisture .

- Critical Considerations : Use of aprotic solvents (e.g., dichloromethane), slow addition of reagents to control exothermic reactions, and characterization via NMR to confirm fluorosulfate incorporation .

Q. How can researchers validate the structural integrity of this compound?

- Analytical Workflow :

- Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns.

- NMR Spectroscopy : and NMR to identify aromatic protons (δ 7.5–8.0 ppm) and sulfonyl/fluorosulfate groups. NMR is critical for detecting the fluorosulfate moiety (characteristic shifts near δ 50–60 ppm) .

- X-ray Crystallography : For definitive confirmation of stereoelectronic effects imposed by the sulfonyl group .

Advanced Research Questions

Q. What mechanistic role does the 4-(methylsulfonyl) group play in the reactivity of fluorosulfate esters during nucleophilic substitution reactions?

- Electron-Withdrawing Effects : The sulfonyl group enhances the electrophilicity of the adjacent fluorosulfate, facilitating nucleophilic attack (e.g., in Suzuki-Miyaura couplings). However, steric hindrance from the sulfonyl group can reduce diastereoselectivity, as observed in allylic substitutions with similar esters (dr = 3.8:1 vs. ≥11:1 for less hindered analogs) .

- Mitigation Strategies : Use of Lewis acid catalysts (e.g., BTM) to stabilize transition states and improve selectivity . Computational studies (DFT) can model charge distribution to predict reactivity trends .

Q. How can computational methods predict the binding affinity of fluorosulfuric acid esters in enzyme-catalyzed reactions?

- Approach : Employ molecular docking (e.g., AutoDock 3.0 with Lamarckian genetic algorithms) to simulate interactions between the fluorosulfate group and active-site residues. Calibrate force fields using empirical binding data from analogous sulfonate esters .

- Case Study : Docking studies on trifluoromethanesulfonate esters reveal preferential binding to polar residues (e.g., lysine, arginine), suggesting similar behavior for fluorosulfate analogs. Validate with isothermal titration calorimetry (ITC) .

Q. How should researchers resolve contradictory data on the stability of fluorosulfate esters under varying pH conditions?

- Experimental Design :

- Kinetic Studies : Monitor hydrolysis rates via HPLC at pH 2–12. Fluorosulfate esters are stable in acidic conditions (t > 24 h at pH 2) but degrade rapidly in basic media (t < 1 h at pH 12) due to nucleophilic hydroxide attack .

- Controlled Environment : Use buffered solutions with inert salts (e.g., NaClO) to minimize ionic interference. Compare degradation products (e.g., 4-(methylsulfonyl)phenol) via LC-MS .

Methodological Resources

Q. What protocols are recommended for handling fluorosulfuric acid esters to ensure safety and reproducibility?

- Safety : Use corrosion-resistant gloves (e.g., nitrile) and work in fume hoods due to the compound’s skin corrosion risk (GHS05) .

- Storage : Store under argon at –20°C in amber vials to prevent photodegradation and moisture ingress .

Q. Which catalytic systems enhance the utility of fluorosulfate esters in cross-coupling reactions?

- Palladium Catalysis : Ligand-free Pd(OAc) in aqueous systems enables Suzuki reactions with arylboronic acids, leveraging the fluorosulfate’s leaving group ability. Yields >85% are achievable with optimized base/ligand ratios (e.g., KCO, 100°C) .

- Copper-Mediated Reactions : CuI/1,10-phenanthroline systems facilitate Ullmann-type couplings, though competing hydrolysis requires strict anhydrous conditions .

Data Contradiction Analysis

Q. Why do divergent diastereoselectivity outcomes occur in reactions involving fluorosulfate esters with electron-withdrawing substituents?

- Root Cause : The sulfonyl group’s dual role as an electron-withdrawing and steric hindrance moiety. For example, in allylic substitutions, the sulfonyl group increases electrophilicity but reduces conformational flexibility, leading to lower dr (3.8:1 vs. 11:1 in less hindered analogs) .

- Resolution : Employ chiral auxiliaries or asymmetric catalysis (e.g., Ir/BTM systems) to override inherent selectivity limitations. Kinetic resolution studies can identify optimal catalyst-substrate pairs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.